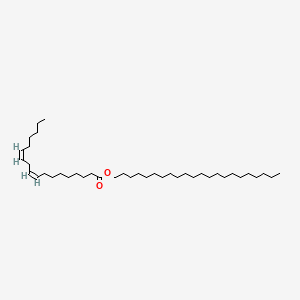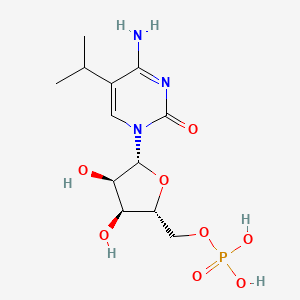
5-Isopropylcytidine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropylcytidine 5’-monophosphate is a modified nucleoside monophosphate It consists of a cytidine nucleoside with an isopropyl group attached to the 5-position of the cytidine ring and a phosphate group attached to the 5’-position of the ribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylcytidine 5’-monophosphate typically involves the phosphorylation of 5-Isopropylcytidine. One common method is the chemical phosphorylation using phosphoryl chloride (POCl3) in the presence of trialkyl phosphates as solvents . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’-position of the ribose sugar.
Industrial Production Methods
For industrial production, enzymatic synthesis is often preferred due to its higher specificity and efficiency. Enzymatic phosphorylation using nucleoside kinases, such as cytidine kinase, can be employed. These enzymes catalyze the transfer of a phosphate group from a donor molecule, such as adenosine triphosphate (ATP), to the 5’-hydroxyl group of 5-Isopropylcytidine . This method is advantageous as it operates under mild conditions and avoids the use of harsh chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs.
Applications De Recherche Scientifique
5-Isopropylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
Mécanisme D'action
The mechanism of action of 5-Isopropylcytidine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleotide metabolism, such as cytidine deaminase and nucleoside kinases . By inhibiting these enzymes, it can disrupt DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-monophosphate: A naturally occurring nucleotide used as a monomer in RNA.
Deoxycytidine 5’-monophosphate: A nucleotide analog used in DNA synthesis.
5-Methylcytidine 5’-monophosphate: A modified nucleotide with a methyl group at the 5-position of the cytidine ring.
Uniqueness
5-Isopropylcytidine 5’-monophosphate is unique due to the presence of the isopropyl group, which can enhance its stability and alter its biological activity compared to other cytidine analogs. This modification can improve its efficacy in therapeutic applications and provide new insights into nucleotide metabolism and function .
Propriétés
Numéro CAS |
117309-82-7 |
|---|---|
Formule moléculaire |
C12H20N3O8P |
Poids moléculaire |
365.28 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propan-2-ylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-5(2)6-3-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)4-22-24(19,20)21/h3,5,7-9,11,16-17H,4H2,1-2H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
Clé InChI |
RAHCOJKTMOTPOZ-TURQNECASA-N |
SMILES isomérique |
CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


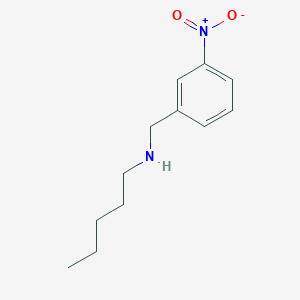
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

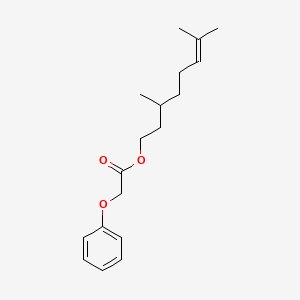
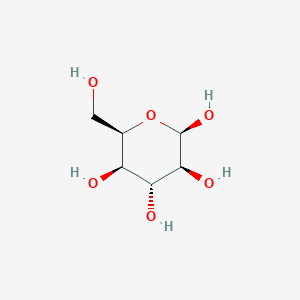



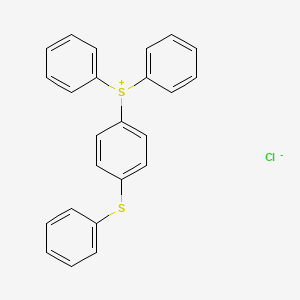
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
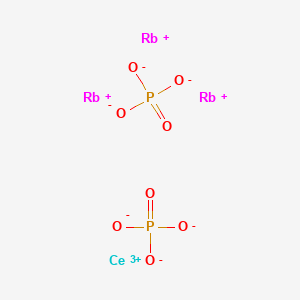
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)

